![molecular formula C22H23NO4 B13479025 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C23H25NO4. It is commonly used in the field of organic chemistry, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Méthodes De Préparation
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene and piperidine derivatives.
Protection of Amino Group: The amino group of the piperidine derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to form the Fmoc-protected intermediate.
Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF), to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be activated using reagents like carbodiimides (e.g., EDC, DCC) to form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield amide derivatives.
Applications De Recherche Scientifique
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules, facilitating the development of new therapeutics.
Mécanisme D'action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring, used in similar applications.
(S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid: A stereoisomer with different spatial arrangement, affecting its reactivity and applications.
(Fluoren-9-ylmethoxy)carbonyl amino acid azides: Used as coupling agents in peptide synthesis, offering different reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |
Clé InChI |
SYOFANGRIKNSTR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


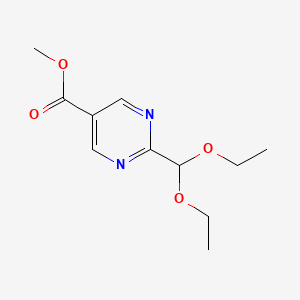
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
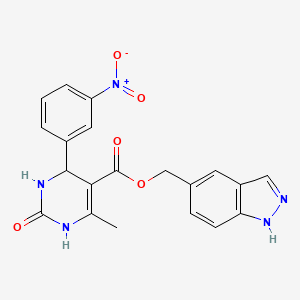
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
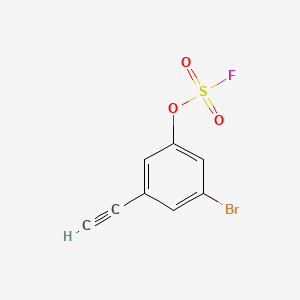
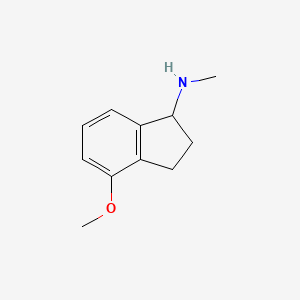
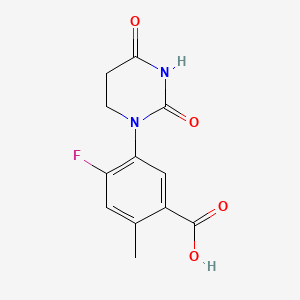
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)
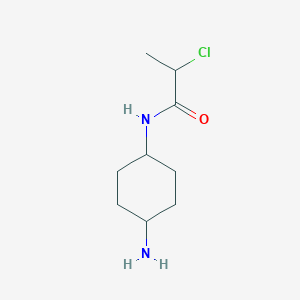
![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)
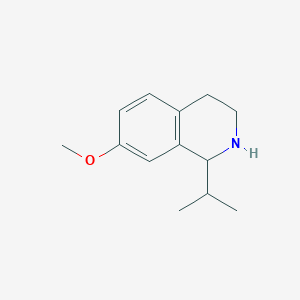
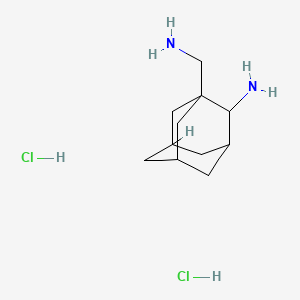
![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)
